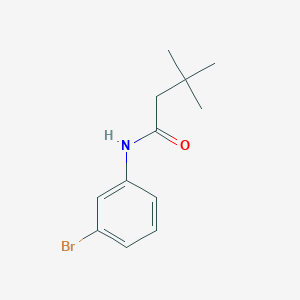

N-(3-bromophenyl)-3,3-dimethylbutanamide

Beschreibung

N-(3-bromophenyl)-3,3-dimethylbutanamide is an amide derivative characterized by a 3-bromophenyl group attached to a 3,3-dimethylbutanamide backbone. The bromophenyl group may confer distinct physicochemical and pharmacological properties, making it relevant for applications in medicinal chemistry, particularly in anticancer or antimalarial research .

Eigenschaften

CAS-Nummer |

335205-08-8 |

|---|---|

Molekularformel |

C12H16BrNO |

Molekulargewicht |

270.17g/mol |

IUPAC-Name |

N-(3-bromophenyl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C12H16BrNO/c1-12(2,3)8-11(15)14-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3,(H,14,15) |

InChI-Schlüssel |

NOJUBFZXVXNCTR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(=O)NC1=CC(=CC=C1)Br |

Kanonische SMILES |

CC(C)(C)CC(=O)NC1=CC(=CC=C1)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

N-(3,5-dimethylphenyl)-3,3-dimethylbutanamide (CAS 335203-97-9): Features electron-donating methyl groups at the 3- and 5-positions of the phenyl ring. This substitution likely enhances solubility in nonpolar solvents compared to the brominated analogue .

N-(2-ethylphenyl)-3,3-dimethylbutanamide (CAS 335205-17-9): Contains a bulky ethyl group at the ortho position, which may sterically hinder interactions in catalytic or biological systems .

MMV1557817 (N-(2-(hydroxyamino)-2-oxo-1-(3′,4′,5′-trifluoro-biphenyl-4-yl)ethyl)-3,3-dimethylbutanamide): A complex derivative with dual M1/M17 aminopeptidase inhibitory activity, demonstrating the pharmacological versatility of the dimethylbutanamide scaffold .

Substituent Impact Table:

| Compound | Substituent(s) | Electronic Effect | Steric Effect |

|---|---|---|---|

| N-(3-bromophenyl)-3,3-dimethylbutanamide | 3-Bromo | Strong electron-withdrawing | Moderate steric bulk |

| N-(3,5-dimethylphenyl)-3,3-dimethylbutanamide | 3,5-Dimethyl | Electron-donating | Increased hydrophobicity |

| N-(2-ethylphenyl)-3,3-dimethylbutanamide | 2-Ethyl | Weak electron-donating | High steric hindrance |

| MMV1557817 | Trifluorobiphenyl, hydroxy | Electron-withdrawing (F), polar | Complex 3D structure |

Physicochemical Properties

- Thioamide analogues (e.g., 3T, 4T, 5T in ) exhibit decomposition temperatures >278°C, suggesting high thermal stability due to sulfur’s resonance effects .

- Panthenol (2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide) demonstrates high water solubility and moisturizing capacity, attributed to its hydroxyl groups, unlike the hydrophobic bromophenyl derivative .

Vorbereitungsmethoden

Reaction Overview

The most widely documented method involves the reaction of 3-bromoaniline with 3,3-dimethylbutanoyl chloride under basic conditions. This Schotten-Baumann-type reaction proceeds via nucleophilic acyl substitution, forming the target amide.

Procedure

-

Reagents :

-

3-Bromoaniline (1.0 equiv.)

-

3,3-Dimethylbutanoyl chloride (1.1 equiv.)

-

Triethylamine (1.5 equiv., base)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.

-

-

Steps :

-

Dissolve 3-bromoaniline and triethylamine in anhydrous DCM at 0°C.

-

Add 3,3-dimethylbutanoyl chloride dropwise with stirring.

-

Warm to room temperature and stir for 2–12 hours.

-

Quench with water, extract organic layer, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate).

-

Optimization and Yield

-

Key Factors :

-

Excess acyl chloride ensures complete conversion.

-

Controlled temperature prevents side reactions (e.g., hydrolysis of acyl chloride).

-

Alternative Method: Electrochemical Bromination

Bromination of Preformed Amides

While less common, bromination of N-phenyl-3,3-dimethylbutanamide using electrochemical methods has been reported for related compounds. This approach avoids hazardous liquid bromine by generating bromine in situ via electrolysis of hydrobromic acid.

Procedure

-

Reagents :

-

N-Phenyl-3,3-dimethylbutanamide (1.0 equiv.)

-

Hydrobromic acid (35–45% w/w)

-

Dilute sulfuric acid (10–20% w/w, electrolyte)

-

Platinum electrodes in a diaphragm electrolytic cell.

-

-

Steps :

-

Dissolve the amide in a mixture of HBr and H₂SO₄.

-

Apply a current (e.g., 10 mA/cm²) to generate bromine at the anode.

-

Stir for 4 hours at room temperature.

-

Extract product and purify via crystallization.

-

Performance Metrics

-

Advantages :

-

Environmentally friendly (avoids liquid Br₂).

-

High regioselectivity for para-bromination on the phenyl ring.

-

Comparative Analysis of Methods

Mechanistic Insights

Acid Chloride Route

The reaction proceeds via:

Electrochemical Bromination

Bromine generated at the anode undergoes electrophilic substitution on the phenyl ring, preferentially at the para position due to steric hindrance from the amide group.

Challenges and Solutions

Common Issues

-

Low Yield in Acid Chloride Method : Often due to moisture-induced hydrolysis.

-

Solution : Use anhydrous solvents and inert atmosphere.

-

-

Byproducts in Electrochemical Method : Over-bromination.

-

Solution : Monitor reaction progress via TLC or HPLC.

-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.